

# Application Note: Determination of Erlotinib Lactam Impurity by HPLC

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Erlotinib lactam impurity

Cat. No.: B1669489

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This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the determination of **Erlotinib Lactam impurity** in Erlotinib drug substances. This method is suitable for quality control and stability testing in pharmaceutical development and manufacturing.

## Introduction

Erlotinib is a tyrosine kinase inhibitor used in the treatment of various cancers. During the synthesis or degradation of Erlotinib, process-related impurities and degradation products can arise. One such critical impurity is the **Erlotinib Lactam impurity**, with the chemical name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one<sup>[1]</sup>. Monitoring and controlling this impurity is crucial to ensure the safety and efficacy of the final drug product. This document provides a validated HPLC method for the separation and quantification of the **Erlotinib Lactam impurity** from the active pharmaceutical ingredient (API). The method is developed based on established principles of reverse-phase chromatography for Erlotinib and its related substances<sup>[2][3][4]</sup>.

## Experimental Protocol

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

Parameter	Specification
HPLC System	Quaternary Gradient HPLC with UV/PDA Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.01 M Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid)
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0	
15	
20	
22	
25	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detector Wavelength	254 nm
Injection Volume	10 µL
Run Time	25 minutes

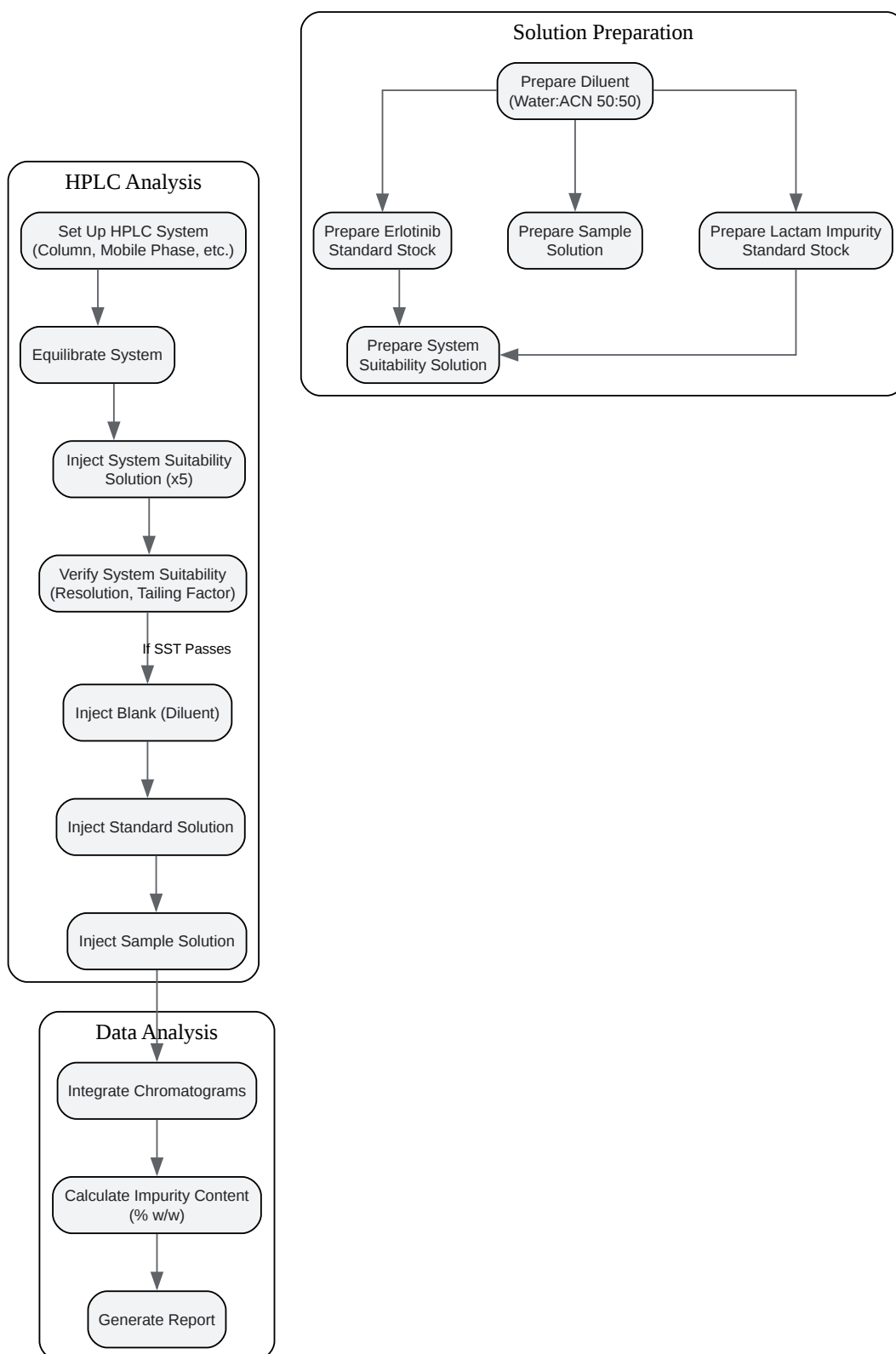
## Preparation of Solutions

- Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.
- Standard Stock Solution (Erlotinib): Accurately weigh and dissolve approximately 25 mg of Erlotinib Hydrochloride reference standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.
- Standard Stock Solution (**Erlotinib Lactam Impurity**): Accurately weigh and dissolve approximately 10 mg of **Erlotinib Lactam impurity** reference standard in 100 mL of diluent

to obtain a concentration of about 100 µg/mL.

- System Suitability Solution: Prepare a solution containing 250 µg/mL of Erlotinib and 2.5 µg/mL of **Erlotinib Lactam impurity** in the diluent.
- Sample Solution: Accurately weigh and dissolve a quantity of the Erlotinib drug substance in the diluent to obtain a final concentration of approximately 250 µg/mL.

## Experimental Workflow



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Caption: Workflow for the HPLC determination of **Erlotinib Lactam Impurity**.

## System Suitability

To ensure the validity of the analytical results, system suitability criteria must be met before sample analysis. The system suitability solution is injected five times, and the following parameters are evaluated.

Table 2: System Suitability Criteria

Parameter	Acceptance Criteria
Resolution (between Erlotinib and Erlotinib Lactam)	$\geq 2.0$
Tailing Factor (for Erlotinib peak)	$\leq 2.0$
Relative Standard Deviation (RSD) of peak areas (n=5)	$\leq 5.0\%$

## Data Presentation

The developed method effectively separates Erlotinib from its lactam impurity. The retention times and performance data are summarized below.

Table 3: Chromatographic Performance Data

Compound	Retention Time (min)	Relative Retention Time (RRT)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)
Erlotinib Lactam	~ 6.5	~ 0.85	0.05 µg/mL	0.15 µg/mL
Erlotinib	~ 7.8	1.00	N/A	N/A

## Validation Summary

The method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

- **Specificity:** The method demonstrated good specificity. Forced degradation studies showed no interference from degradation products at the retention time of the **Erlotinib Lactam impurity**.
- **Linearity:** The method was linear over a concentration range of 0.15 µg/mL to 3.75 µg/mL for the **Erlotinib Lactam impurity**, with a correlation coefficient ( $r^2$ ) of > 0.999.
- **Accuracy:** The recovery of the **Erlotinib Lactam impurity** was found to be within 98.0% to 102.0% when spiked into the Erlotinib sample at three different concentration levels.
- **Precision:** The RSD for the determination of the **Erlotinib Lactam impurity** was less than 5.0% for both repeatability and intermediate precision, indicating good precision of the method.

## Conclusion

The described HPLC method is rapid, sensitive, specific, and accurate for the determination of the **Erlotinib Lactam impurity** in Erlotinib drug substance. The method is suitable for routine quality control analysis and for monitoring the impurity levels during stability studies. The validation data confirms that the method is reliable for its intended purpose.

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## References

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